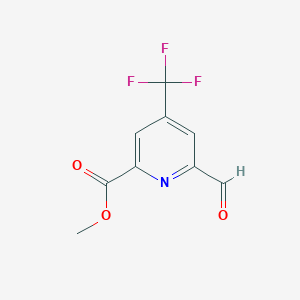

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate

Description

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate is a heteroaromatic compound featuring a pyridine core substituted with a trifluoromethyl group at position 4, a formyl group at position 6, and a methyl ester at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the formyl group provides a reactive handle for further functionalization (e.g., condensation reactions) .

Properties

Molecular Formula |

C9H6F3NO3 |

|---|---|

Molecular Weight |

233.14 g/mol |

IUPAC Name |

methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H6F3NO3/c1-16-8(15)7-3-5(9(10,11)12)2-6(4-14)13-7/h2-4H,1H3 |

InChI Key |

CVUBIUBVNDXIGU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper complexes to facilitate the trifluoromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of reagents to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Organolithium reagents in anhydrous solvents.

Major Products Formed

Oxidation: Methyl 6-carboxy-4-(trifluoromethyl)pyridine-2-carboxylate.

Reduction: Methyl 6-hydroxymethyl-4-(trifluoromethyl)pyridine-2-carboxylate.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate with structurally related compounds from the evidence, focusing on substituents, physicochemical properties, and functional roles.

Structural and Functional Analysis

Substituent Effects Trifluoromethyl Group: Present in all compounds, this group improves metabolic stability and binding affinity to hydrophobic pockets in proteins. Its electron-withdrawing nature also modulates the reactivity of adjacent functional groups . Ester Groups: Methyl and ethyl esters influence solubility and hydrolysis rates. Methyl esters (as in the target compound) are generally more hydrolytically stable than ethyl esters, which may enhance bioavailability . Formyl vs. Hydroxyl/Amino Groups: The formyl group in the target compound offers unique reactivity for Schiff base formation or nucleophilic additions, unlike the hydroxyl (hydrogen-bonding) or amino (basic/conjugatable) groups in analogs. This makes the target compound more versatile in synthesis .

Heterocyclic Core Pyridine derivatives (target compound, Ethyl 4-hydroxy-6-CF₃ pyridine-2-carboxylate) exhibit planar aromaticity, favoring π-π stacking interactions in biological targets. In contrast, pyrimidine derivatives (e.g., Ethyl 6-amino-2-CF₃ pyrimidine-4-carboxylate) offer additional hydrogen-bonding sites due to nitrogen positioning .

Ethyl 6-CF₃ nicotinate () may serve as a precursor for nicotinamide derivatives, which are critical in coenzyme biosynthesis .

Research Findings and Implications

- Synthetic Utility : The formyl group in this compound enables efficient derivatization, such as forming hydrazones or oximes for metal-organic frameworks (MOFs) or protease inhibitors .

- Comparative Pharmacokinetics : Ethyl esters (e.g., Ethyl 8-CF₃ imidazo[1,2-a]pyridine-2-carboxylate, ) are prone to esterase-mediated hydrolysis, whereas methyl esters may prolong circulation half-life .

- Receptor Selectivity: Noncompetitive antagonists like SIB-1893 (IC₅₀ = 0.29 µM at mGluR5) demonstrate that substituent positioning on pyridine rings critically affects receptor subtype specificity, a principle applicable to the target compound’s design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.